(2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone
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Overview
Description
(2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone is a complex organic compound characterized by the presence of nitro groups, a phenoxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone typically involves multiple steps One common method starts with the nitration of phenoxybenzene to introduce nitro groups at the 2 and 6 positionsThe final step involves the formation of the methanone group through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like zinc and ammonium formate.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Zinc and ammonium formate are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-3,5-dinitro-phenyl)-morpholin-4-yl-methanone
- (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitro-phen-yl]methanone
Uniqueness
(2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H15N3O7 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
(2,6-dinitro-4-phenoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H15N3O7/c21-17(18-6-8-26-9-7-18)16-14(19(22)23)10-13(11-15(16)20(24)25)27-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 |
InChI Key |
PCUWUBZRGVJUOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2[N+](=O)[O-])OC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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